![molecular formula C21H33N5O3 B5674442 3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5674442.png)
3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, coupling reactions, and the use of specific reagents. For example, in the synthesis of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, compounds were prepared in a coupling reaction with secondary amines in the presence of N,N-carbonyldiimidazole reagent (Kamiński et al., 2016).
Molecular Structure Analysis
The structure of similar complex molecules is often elucidated using methods like X-ray diffraction. For example, the molecular and crystal structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole was established using this technique (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
The reactivity of similar molecules can be diverse. For instance, the electrochemical fluorination of N-containing carboxylic acids to produce perfluoroacid fluorides shows how functional groups influence reactivity and yield (Abe et al., 1994).
Physical Properties Analysis
The physical properties like solubility, melting point, and crystal structure of such compounds are closely related to their molecular structure. For instance, structural characterization of analgesic isothiazolopyridines revealed how molecular packing and hydrogen bonding influence physical properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity with other molecules, stability under various conditions, and interaction with biological targets are key aspects. For example, the study on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen indicates how chemical modifications affect drug delivery and hydrolysis (Rautio et al., 2000).
properties
IUPAC Name |
3-[(3R,4S)-1-[6-(dimethylamino)pyridine-3-carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-23(2)19-6-4-16(14-22-19)21(29)26-9-8-18(17(15-26)5-7-20(27)28)25-12-10-24(3)11-13-25/h4,6,14,17-18H,5,7-13,15H2,1-3H3,(H,27,28)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSNBPUBZLFAAA-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C3=CN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C3=CN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
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